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molecular formula C11H9N3O2 B8781567 Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B8781567
M. Wt: 215.21 g/mol
InChI Key: OIYPCPPSPSTGIG-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

2-Amino-5-cyanopyridine (15.5 g, 152 mmol) was dissolved in ethanol (500 mL) in 2 L round bottom flask. Ethyl 2-chloro-3-oxopropanoate (5% in benzene; 730 mL; Commercial solution from Toronto Research Chemicals Inc.) was added and the mixture was heated at reflux for 10 hours. The mixture was concentrated under reduced pressure and the residue was purified by silica-gel chromatography to give ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate as a pale yellow solid (13.9 g).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
730 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.Cl[CH:11]([CH:17]=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C>[C:8]([C:5]1[CH:6]=[CH:7][C:2]2[N:3]([C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][N:1]=2)[CH:4]=1)#[N:9]

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C#N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
730 mL
Type
reactant
Smiles
ClC(C(=O)OCC)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC=2N(C1)C(=CN2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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